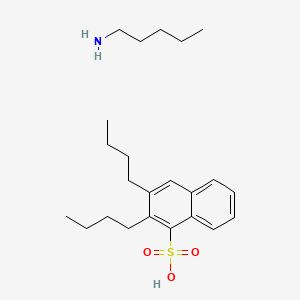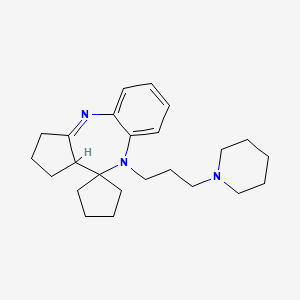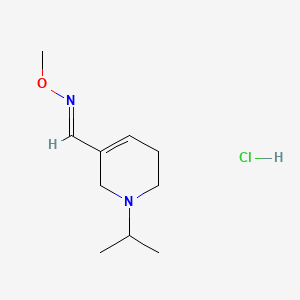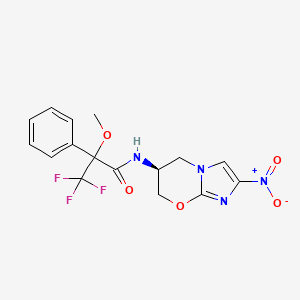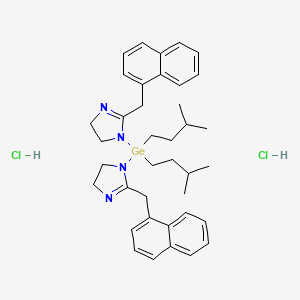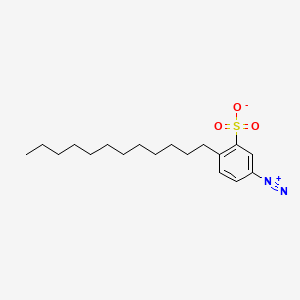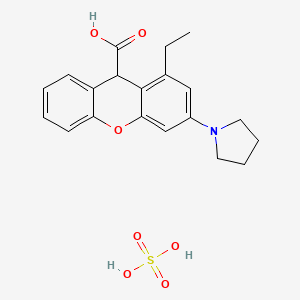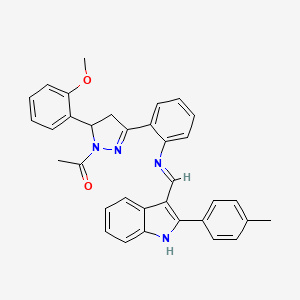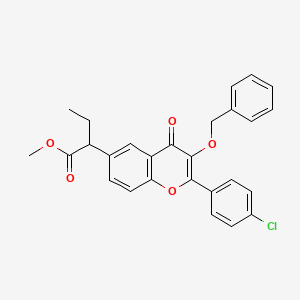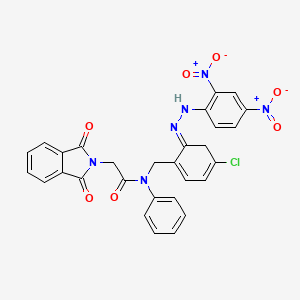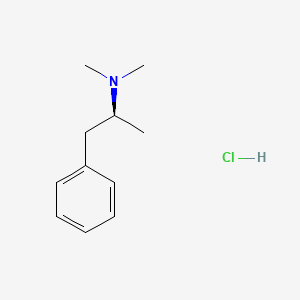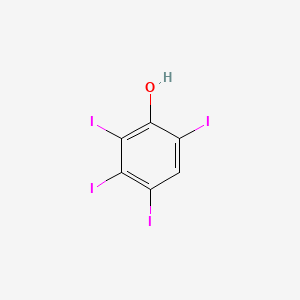
Phenol, 2,3,4,6-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,3,4,6-tetraiodo- is a chemical compound characterized by the presence of four iodine atoms attached to a phenol ring. This compound is known for its unique properties and potential applications in various scientific fields. The presence of multiple iodine atoms significantly alters its chemical behavior compared to other phenolic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,3,4,6-tetraiodo- typically involves the iodination of phenol. One common method is the electrophilic aromatic substitution reaction, where phenol reacts with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective introduction of iodine atoms at the 2, 3, 4, and 6 positions on the phenol ring.
Industrial Production Methods: Industrial production of Phenol, 2,3,4,6-tetraiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,3,4,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace iodine atoms under appropriate conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Phenol, 2,3,4,6-tetraiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals due to the presence of iodine atoms, which are useful in imaging and diagnostic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 2,3,4,6-tetraiodo- involves its interaction with various molecular targets. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can undergo oxidative coupling reactions, which are catalyzed by enzymes such as cytochrome P450 oxidases. These reactions lead to the formation of complex structures that can interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Phenol, 2,3,4,6-tetraiodo- is unique due to the presence of four iodine atoms, which significantly influence its chemical and biological properties. Similar compounds include:
Phenol, 2,3,4,6-tetrachloro-: This compound has chlorine atoms instead of iodine, resulting in different reactivity and applications.
Phenol, 2,4,6-triiodo-: With three iodine atoms, this compound has different steric and electronic properties compared to Phenol, 2,3,4,6-tetraiodo-.
Phenol, 2,4,6-tribromo-:
Properties
CAS No. |
89465-94-1 |
|---|---|
Molecular Formula |
C6H2I4O |
Molecular Weight |
597.70 g/mol |
IUPAC Name |
2,3,4,6-tetraiodophenol |
InChI |
InChI=1S/C6H2I4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
InChI Key |
JXAWYEDPLIDSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)I)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


